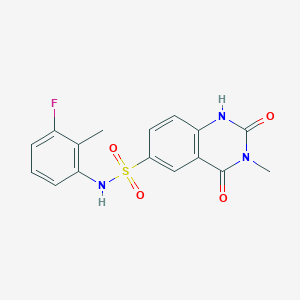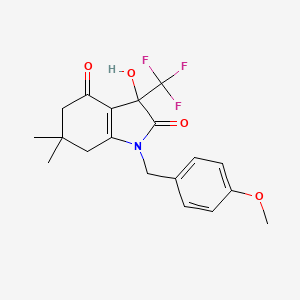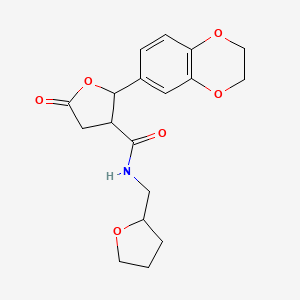
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom The compound also features a dichlorobenzyl group and an ethanamine side chain
Preparation Methods
The synthesis of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the ethanamine side chain: The final step involves the reaction of the dichlorobenzyl-substituted oxadiazole with ethylenediamine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against bacteria and fungi. It has also been studied for its potential anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: Research has explored the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Industry: The compound may find applications in the synthesis of other valuable chemicals or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For example, its antimicrobial activity is thought to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound may also interact with cellular membranes, leading to disruption of membrane integrity and cell death. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Comparison with Similar Compounds
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethanamine can be compared with other similar compounds, such as:
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)ethanamine: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical reactivity and biological activity.
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-triazol-2-yl)ethanamine:
2-(5-((2,4-Dichlorobenzyl)thio)-1,3,4-pyrazol-2-yl)ethanamine: The pyrazole ring in this compound may lead to unique interactions with biological targets and different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of structural features, which may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11Cl2N3OS |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11Cl2N3OS/c12-8-2-1-7(9(13)5-8)6-18-11-16-15-10(17-11)3-4-14/h1-2,5H,3-4,6,14H2 |
InChI Key |
WLPSAJWRNXIPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11469709.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11469715.png)
![Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11469719.png)
![2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11469725.png)
![4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B11469733.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11469739.png)
![3-{10-[2-(4-Methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11469755.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B11469762.png)

![7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469772.png)
